molecular formula C14H25NO4 B3241767 2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid CAS No. 1483729-29-8

2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid

Cat. No. B3241767
CAS RN: 1483729-29-8
M. Wt: 271.35
InChI Key: ADXRJYZTIHABDG-UHFFFAOYSA-N
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Description

“2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid” is a derivative of cycloheptylacetic acid. It contains an amino group with a tert-butoxy carbonyl protection group . It exists in the form of a white solid . This compound is most likely used in organic synthesis, as a reagent, or in pharmaceutical research as a potential drug candidate .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular formula of “2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid” is C14H25NO4 . The InChI code is 1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10-8-6-4-5-7-9-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) .


Chemical Reactions Analysis

The BOC group in “2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The molecular weight of “2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid” is 271.36 . It is a white solid and is stored at room temperature .

Scientific Research Applications

Amino Acid Derivatives in Peptide Studies

Amino acid derivatives, like the spin label amino acid TOAC, have significant applications in peptide studies. TOAC's incorporation into peptides through a peptide bond has facilitated the analysis of peptide backbone dynamics and secondary structures. Techniques such as EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR have been employed to study peptides' interactions with membranes and other molecules (Schreier et al., 2012).

Functionalization of Quantum Dots

Amino acids have been used to functionalize carbon-based quantum dots, enhancing their electronic and optical properties. This functionalization leads to highly soluble, sustainable, and biocompatible quantum dots with potential applications in fabricating optoelectronic devices (Ravi et al., 2021).

Drug Synthesis Applications

Carboxylic acids, such as levulinic acid (LEV), have been identified as key building blocks in drug synthesis. Their functional groups enable the synthesis of a variety of value-added chemicals, demonstrating flexibility, diversity, and uniqueness in drug synthesis, leading to cost reduction and simplification of synthesis steps (Zhang et al., 2021).

Metathesis Reactions in Synthesis

Metathesis reactions have been widely used for the synthesis of cyclic β-amino acids and other densely functionalized derivatives. These reactions are crucial for preparing and further functionalizing cyclic β-amino acids, impacting drug research significantly (Kiss et al., 2018).

Mechanism of Action

The mechanism of action for the BOC group involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . Methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Safety and Hazards

The safety information for “2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid” includes hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-cycloheptyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10-8-6-4-5-7-9-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXRJYZTIHABDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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